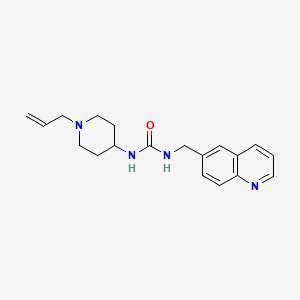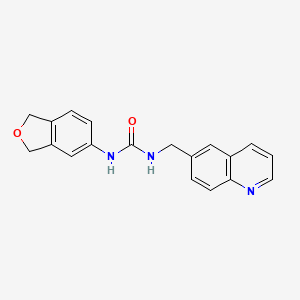
1-(1-Prop-2-enylpiperidin-4-yl)-3-(quinolin-6-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Prop-2-enylpiperidin-4-yl)-3-(quinolin-6-ylmethyl)urea is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. The compound is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 1-(1-Prop-2-enylpiperidin-4-yl)-3-(quinolin-6-ylmethyl)urea involves its inhibition of tubulin polymerization, which is essential for cell division and growth. The compound binds to the colchicine-binding site of tubulin and prevents its polymerization, leading to cell cycle arrest and apoptosis. Additionally, the compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been found to reduce inflammation and pain in animal models. Moreover, the compound has been investigated for its potential neuroprotective effects in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1-Prop-2-enylpiperidin-4-yl)-3-(quinolin-6-ylmethyl)urea in lab experiments include its potent antitumor activity, anti-inflammatory and analgesic effects, and potential neuroprotective effects. However, the compound has certain limitations, including its low solubility in water and its potential toxicity at high doses. Moreover, the compound's mechanism of action is not fully understood, and further research is needed to elucidate its potential therapeutic applications.
Zukünftige Richtungen
Future research on 1-(1-Prop-2-enylpiperidin-4-yl)-3-(quinolin-6-ylmethyl)urea could focus on the following areas:
1. Optimization of the synthesis method to obtain a higher yield of the compound.
2. Investigation of the compound's potential use in combination with other chemotherapeutic agents for the treatment of cancer.
3. Elucidation of the compound's mechanism of action at the molecular level.
4. Investigation of the compound's potential use in the treatment of other inflammatory disorders, such as rheumatoid arthritis.
5. Investigation of the compound's potential use in the treatment of other neurodegenerative disorders, such as Parkinson's disease.
6. Development of novel formulations of the compound to improve its solubility and bioavailability.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound exhibits potent antitumor activity, anti-inflammatory and analgesic effects, and potential neuroprotective effects. Further research is needed to elucidate its mechanism of action and potential therapeutic applications.
Synthesemethoden
1-(1-Prop-2-enylpiperidin-4-yl)-3-(quinolin-6-ylmethyl)urea can be synthesized using various methods, including the reaction of 1-(1-Prop-2-enylpiperidin-4-yl)guanidine with quinoline-6-carboxaldehyde in the presence of a suitable catalyst. Another method involves the reaction of 1-(1-Prop-2-enylpiperidin-4-yl)guanidine with 6-chloroquinoline-3-carbaldehyde in the presence of a base. The synthesis of this compound has been optimized to obtain a high yield of the compound.
Wissenschaftliche Forschungsanwendungen
1-(1-Prop-2-enylpiperidin-4-yl)-3-(quinolin-6-ylmethyl)urea has been studied extensively for its potential therapeutic applications. The compound has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory and analgesic effects in animal models. Moreover, the compound has been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(1-prop-2-enylpiperidin-4-yl)-3-(quinolin-6-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-2-10-23-11-7-17(8-12-23)22-19(24)21-14-15-5-6-18-16(13-15)4-3-9-20-18/h2-6,9,13,17H,1,7-8,10-12,14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZICXJYFNSWAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(CC1)NC(=O)NCC2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,3-Dihydroindol-1-yl(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone](/img/structure/B7678490.png)

![1-(Cyclobutylmethyl)-3-[(4-methoxyoxan-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B7678494.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B7678502.png)

![1-[(6-Methoxy-2,5-dimethylpyrimidin-4-yl)-methylamino]propan-2-ol](/img/structure/B7678512.png)
![N-[4-[(3-methoxy-4-methylphenyl)methylamino]phenyl]ethanesulfonamide](/img/structure/B7678514.png)
![Methyl 2-[4-[(2-chloro-3-fluorobenzoyl)amino]-5-methylpyrazol-1-yl]acetate](/img/structure/B7678518.png)
![5-chloro-4-methyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B7678525.png)
![N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7678546.png)
![3-ethoxy-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]pyrazin-2-amine](/img/structure/B7678553.png)
![Methyl 2-[4-[[2-(2,3-difluorophenyl)acetyl]amino]-5-methylpyrazol-1-yl]acetate](/img/structure/B7678556.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylpyrazin-2-amine](/img/structure/B7678559.png)
![[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridin-3-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7678590.png)
